molecular formula C12H10N2O2 B128713 2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 154014-47-8

2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B128713
M. Wt: 214.22 g/mol
InChI Key: JIYWVFKLJLHSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism Of Action

The exact mechanism of action of 2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal activity by inhibiting the synthesis of cell wall components. Additionally, the compound has been found to induce apoptosis in cancer cells, which may be attributed to its ability to inhibit topoisomerase II activity.

Biochemical And Physiological Effects

Studies have shown that 2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile exhibits low toxicity in vitro and in vivo. The compound has been found to have no significant effect on liver and kidney functions, and no histopathological changes were observed in the organs of test animals. However, further studies are required to fully understand the biochemical and physiological effects of the compound.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile in lab experiments is its broad-spectrum antimicrobial and antifungal activity. The compound has also been found to exhibit potent anticancer activity. However, one limitation of using the compound is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are required to fully understand the mechanism of action of the compound and its potential therapeutic applications. Future research may also focus on improving the solubility of the compound to enhance its bioavailability.

Synthesis Methods

The synthesis of 2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be achieved through multiple routes. One such method involves the reaction of 3-cyano-4-ethoxyaniline with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. Another method involves the reaction of 3-cyano-4-ethoxyaniline with ethyl cyanoacetate in the presence of sodium ethoxide.

Scientific Research Applications

2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile has been extensively studied for its potential therapeutic applications. The compound has been found to possess antimicrobial, antifungal, and anticancer properties. In one study, the compound was found to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

154014-47-8

Product Name

2-Ethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-ethoxy-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-2-16-12-9(7-13)11(15)8-5-3-4-6-10(8)14-12/h3-6H,2H2,1H3,(H,14,15)

InChI Key

JIYWVFKLJLHSQQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)C2=CC=CC=C2N1)C#N

Canonical SMILES

CCOC1=C(C(=O)C2=CC=CC=C2N1)C#N

synonyms

3-Quinolinecarbonitrile,2-ethoxy-1,4-dihydro-4-oxo-(9CI)

Origin of Product

United States

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